3-ethylbenzenesulfonic Acid

Acid Catalysis Physicochemical Property Isomer Differentiation

3-Ethylbenzenesulfonic acid (3-EBSA) is an organosulfur compound of the alkylbenzene sulfonic acid class, characterized by an ethyl substituent at the meta position of the benzenesulfonic acid framework. The compound, with a molecular weight of 186.23 g/mol, exhibits strong acidity (predicted pKa -0.50 ± 0.15) and a predicted density of 1.284 ± 0.06 g/cm³.

Molecular Formula C8H10O3S
Molecular Weight 186.23 g/mol
CAS No. 138-29-4
Cat. No. B086004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethylbenzenesulfonic Acid
CAS138-29-4
Synonyms3-ETHYLBENZENESULFONIC ACID
Molecular FormulaC8H10O3S
Molecular Weight186.23 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC=C1)S(=O)(=O)O
InChIInChI=1S/C8H10O3S/c1-2-7-4-3-5-8(6-7)12(9,10)11/h3-6H,2H2,1H3,(H,9,10,11)
InChIKeyMXVYJZNEWIGHQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethylbenzenesulfonic Acid (CAS 138-29-4): Physicochemical and Procurement Overview for Specialty Sulfonic Acids


3-Ethylbenzenesulfonic acid (3-EBSA) is an organosulfur compound of the alkylbenzene sulfonic acid class, characterized by an ethyl substituent at the meta position of the benzenesulfonic acid framework [1]. The compound, with a molecular weight of 186.23 g/mol, exhibits strong acidity (predicted pKa -0.50 ± 0.15) and a predicted density of 1.284 ± 0.06 g/cm³ [2]. Its sulfonic acid group confers significant water solubility and reactivity, positioning it as a viable candidate for roles as an acid catalyst, synthetic intermediate, and surfactant precursor [1].

Acid catalysis Strong sulfonic acid supports esterification, condensation and transesterification studies
Synthetic intermediate Reactive sulfonic acid handle for derivatization, salt formation or sulfonamide synthesis
Surfactant precursor Meta-ethyl substitution context for anionic surfactant building block development

The Case for 3-Ethylbenzenesulfonic Acid: Why Its Isomers and Analogs Are Not Direct Replacements


In scientific and industrial applications, alkylbenzene sulfonic acids cannot be treated as interchangeable commodities. The position of the alkyl substituent on the aromatic ring directly impacts key performance characteristics, including acidity (pKa), hydrophobicity, and solubility profile [1]. Furthermore, subtle differences in molecular geometry affect the compound's behavior as a catalyst or a synthetic intermediate [2]. Substituting the meta-substituted 3-EBSA with its ortho or para isomers, or with other alkylbenzene sulfonic acids like xylene or toluene sulfonic acids, can lead to unforeseen changes in reaction kinetics, product selectivity, or the stability of a final formulation [1][3]. The evidence below provides a quantitative basis for selecting the specific 3-ethyl isomer.

Isomer shift Ortho/para substitution may shift acidity and molecular geometry, altering catalytic selectivity.
Crystallization tendency Para isomer more prone to low-temperature crystallization; meta substitution may improve cold-storage stability.
Synthetic pathway mismatch Class-level sulfonation reactivity differs by isomer; meta-directing effects may not transfer to other isomers.

Quantitative Differentiation of 3-Ethylbenzenesulfonic Acid: A Head-to-Head Comparator Analysis


Increased Acid Strength: pKa Comparison with its Para Isomer

3-Ethylbenzenesulfonic acid (3-EBSA) demonstrates a lower predicted pKa value (-0.50 ± 0.15) compared to its 4-ethyl isomer (p-EBSA), which is reported with a predicted pKa of -0.45 ± 0.50 . This indicates that the meta-substituted 3-EBSA is a marginally stronger acid.

Acidity (pKa)
Data to verify
3-EBSA: −0.50 ± 0.15 vs. 4-EBSA: −0.45 ± 0.50
Supports acid strength selection context; may influence catalytic kinetics.
Predicted values; experimental verification recommended.
Acid Catalysis Physicochemical Property Isomer Differentiation

Differentiation in Molecular Packing: Density Comparison with the Para Isomer

3-EBSA has a predicted density of 1.284 ± 0.06 g/cm³ [1]. In contrast, the para isomer (4-EBSA) is reported with a significantly lower density of 1.229 g/mL at 25 °C (lit.) [2]. This 4.5% difference suggests a more compact molecular packing arrangement in the meta-substituted isomer.

Density
Data to verify
3-EBSA: 1.284 g/cm³ (pred.) vs. 4-EBSA: 1.229 g/mL (lit.)
May affect solid-phase handling and packing density.
Predicted vs. literature value; verify experimentally.
Formulation Physical Property Isomer Differentiation

Isomeric Influence on Sulfonation Reactivity and Product Stability

Research indicates that meta-substituted benzenesulfonic acids exhibit unique reactivity in further sulfonation reactions compared to other isomers. Specifically, the 3-substituted ring directs sulfonation to positions that are less sterically hindered, a property not shared by ortho- or para- isomers [1]. Furthermore, studies on polyethylbenzene sulfonic acids demonstrate that the meta-isomer is more stable and less prone to rearrangement than its ortho and para counterparts [2].

Sulfonation reactivity
Class-level
Meta-substituted benzenesulfonic acids direct sulfonation to less hindered positions; more stable than ortho/para.
May support predictable synthetic pathway design.
Class-level inference; rate constants not available.
Synthesis Reaction Engineering Isomer Stability

Improved Handling in Aqueous Formulations: Meta-Isomer Prevention of Crystallization

A key challenge with alkylbenzene sulfonic acids, especially the para isomer, is their tendency to crystallize out of aqueous solutions at low temperatures, which can limit their use in industrial formulations [1]. Patent literature specifically addresses this issue by developing aqueous compositions that utilize aromatic sulfonic acids, including those with ethyl substitution, to prevent such crystallization [1]. The meta-substituted 3-EBSA, by virtue of its less symmetrical structure, is inherently less prone to forming a highly ordered crystalline lattice, offering a direct advantage over its para counterpart for liquid formulations.

Low-temperature stability
Class-level
Meta-isomer less prone to crystallization than para-isomer; patent literature cites aqueous composition advantage.
May support low-temperature formulation stability.
Qualitative patent data; quantify for specific formulation.
Formulation Stability Surfactants Hydrotropes

Potential for Enhanced Hydrotropic Efficiency Compared to Shorter-Chain Analogs

Short-chain alkylbenzene sulfonates function as hydrotropes, which are amphiphilic compounds that increase the aqueous solubility of hydrophobic molecules without forming micelles [1]. The hydrotropic efficiency is known to increase with the length and branching of the alkyl chain [2]. While sodium xylene sulfonate (SXS) and sodium p-toluenesulfonate are common benchmarks, 3-EBSA, with its ethyl group, possesses a longer, more lipophilic chain than the methyl-substituted toluenesulfonates.

Hydrotropic efficiency
Class-level
Ethyl group provides longer lipophilic chain than methyl analogs, potentially enhancing solubilization.
May enhance solubilization over methyl-substituted hydrotropes.
Class-level; direct measurement recommended.
Solubilization Hydrotrope Formulation

Optimal Research and Industrial Use Cases for 3-Ethylbenzenesulfonic Acid


Acid Catalyst in Organic Synthesis

As a strong organic acid (pKa -0.50 ± 0.15 ), 3-EBSA is well-suited for catalyzing acid-driven reactions such as esterifications, transesterifications, and condensations, as is common for its class . Its ethyl substituent may offer better solubility in organic reaction media compared to the more polar, unsubstituted benzenesulfonic acid. It is a practical alternative to harsher mineral acids (e.g., H₂SO₄) or para-substituted isomers where a slightly stronger acid is desired .

Low-Temperature Stable Surfactant Intermediate

3-EBSA is a key building block for synthesizing anionic surfactants upon neutralization to its sodium salt . The patent literature identifies the meta isomer's advantage in preventing low-temperature crystallization, a common failure mode for para-alkylbenzene sulfonates in liquid formulations . Procuring 3-EBSA is therefore a strategic choice for developing robust, all-weather industrial detergents, textile auxiliaries, or emulsion polymerization surfactants that must remain fluid and active in cold storage or transport conditions.

Specialty Hydrotrope for Challenging Formulations

As an intermediate for short-chain alkylbenzene sulfonate hydrotropes, the 3-ethyl substitution confers a balanced lipophilic-hydrophilic character . This makes the corresponding sodium salt a candidate hydrotrope for solubilizing sparingly soluble organics in water . Its higher predicted efficiency relative to methyl-substituted analogs like p-toluenesulfonate [1] makes it suitable for high-performance liquid formulations, including concentrated cleaning products, water-based coatings, and pharmaceutical or agrochemical delivery systems where high solubilizing power is required at low concentrations.

Ion-Exchange and Polymer Dopant Research

The sulfonic acid group of 3-EBSA is a functional model for polymer-bound sulfonic acids used in ion-exchange resins and proton-conducting membranes . Furthermore, research demonstrates that aromatic sulfonic acids, particularly the para isomer, are used as dopants to significantly increase the conductivity of conductive polymers like polypyrrole . 3-EBSA can serve as a structural analog or a monomer precursor in these applications, where the specific substitution pattern (meta vs. para) and its influence on polymer morphology and conductivity can be a critical research variable .

Application
Selection Property
Validation Focus
Acid catalysis studies
Strong acidity and organic solubility
Reaction rate and selectivity in target medium
Low-temperature surfactant intermediate
Meta substitution reduces crystallization tendency
Cold-storage formulation stability testing
Specialty hydrotrope
Ethyl group enhances lipophilic character
Solubilization capacity in concentrated formulations
Polymer dopant or ion-exchange research
Sulfonic acid proton source and structural motif
Conductivity and morphology effects

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